Methacholine chloride, United States PharmacopeiaReference Standard

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methacholine chloride is synthesized by the esterification of β-methylcholine with acetic anhydride. The reaction typically involves the following steps:

Formation of β-methylcholine: This is achieved by the methylation of choline.

Esterification: β-methylcholine is then reacted with acetic anhydride to form methacholine.

Industrial Production Methods

In industrial settings, methacholine chloride is produced by dissolving the compound in 0.9% sodium chloride solution, with or without the presence of 0.4% phenol to prevent biological growth . The solution is then subjected to serial dilutions to achieve the desired concentration for use in bronchial challenge tests .

Chemical Reactions Analysis

Types of Reactions

Methacholine chloride undergoes several types of chemical reactions, including:

Hydrolysis: Methacholine chloride hydrolyzes to form β-methylcholine and acetic acid.

Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s structure suggests potential reactivity under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: This reaction typically occurs in the presence of water and is accelerated by acidic or basic conditions.

Esterification: Acetic anhydride is commonly used for the esterification of β-methylcholine.

Major Products

Scientific Research Applications

Methacholine chloride has a wide range of applications in scientific research:

Mechanism of Action

Methacholine chloride acts as a cholinergic agonist by binding to muscarinic receptors in the bronchial smooth muscle . This binding induces bronchoconstriction, which is more pronounced in patients with asthma due to their heightened airway responsiveness . The compound’s quaternary ammonium group is essential for its activity, and its ester group makes it susceptible to hydrolysis by acetylcholinesterase .

Comparison with Similar Compounds

Similar Compounds

Acetylcholine: The natural neurotransmitter that methacholine chloride mimics.

Carbachol: Another cholinergic agonist used in ophthalmology.

Bethanechol: A cholinergic agonist used to treat urinary retention.

Uniqueness

Methacholine chloride is unique in its specific use for diagnosing bronchial hyperreactivity through the bronchial challenge test . Unlike acetylcholine, methacholine chloride has a β-methyl group that provides selectivity towards muscarinic receptors over nicotinic receptors .

Properties

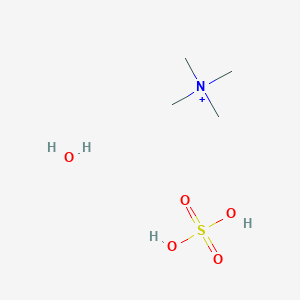

Molecular Formula |

C8H19ClNO2+ |

|---|---|

Molecular Weight |

196.69 g/mol |

IUPAC Name |

2-acetyloxypropyl(trimethyl)azanium;hydrochloride |

InChI |

InChI=1S/C8H18NO2.ClH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1; |

InChI Key |

JHPHVAVFUYTVCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12058819.png)

![5-cyclohexyl-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B12058880.png)